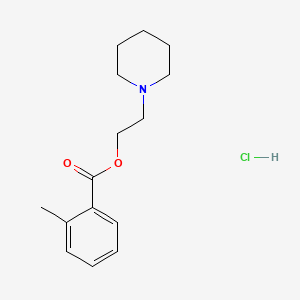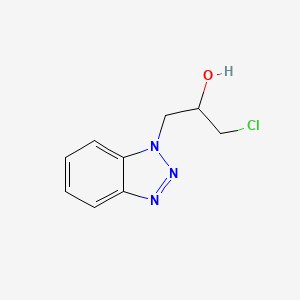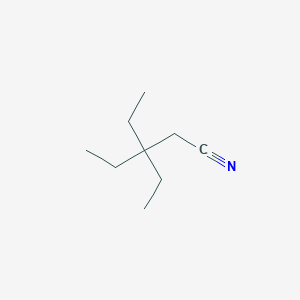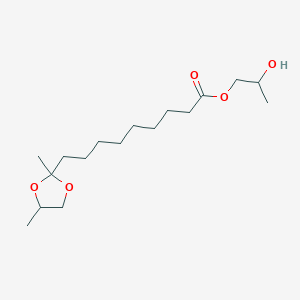
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride typically involves the reaction of 2-methylbenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 2-methylbenzoic acid and the hydroxyl group of 2-(piperidin-1-yl)ethanol. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted piperidine derivatives or benzoate esters.
Applications De Recherche Scientifique
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoate ester group may also play a role in the compound’s biological effects by influencing its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2-Methylbenzoic Acid: A benzoic acid derivative with a methyl group at the 2-position.
2-(Piperidin-1-yl)ethanol: A piperidine derivative with an ethanol group.
Uniqueness
2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride is unique due to the combination of the piperidine ring and the benzoate ester group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications .
Propriétés
| 90259-25-9 | |
Formule moléculaire |
C15H22ClNO2 |
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl 2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-7-3-4-8-14(13)15(17)18-12-11-16-9-5-2-6-10-16;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H |
Clé InChI |
ZZUWETJICMKLBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)OCCN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)

![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)

![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
